

NS19504: A Technical Review of a Novel BK Channel Activator

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Compound of Interest

Compound Name: NS 504

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This in-depth technical guide provides a comprehensive review of the available scientific literature on NS19504, a novel small-molecule activator of the large-conductance Ca^{2+} -activated potassium (BK) channels. This document summarizes key quantitative data, details experimental protocols for its characterization, and visualizes its mechanism of action and experimental workflows.

Core Mechanism and Pharmacological Profile

NS19504, with the chemical name 5-[(4-bromophenyl)methyl]-1,3-thiazol-2-amine, has been identified as a positive modulator of BK channels.^{[1][2]} Its primary mechanism of action involves activating the BK channel, leading to membrane hyperpolarization and subsequent relaxation of smooth muscle.^[2] This activity suggests its potential therapeutic application in disorders characterized by smooth muscle overactivity, such as overactive bladder.^[2]

Quantitative Data Summary

The following tables summarize the available quantitative data for NS19504, focusing on its potency as a BK channel activator and its selectivity profile.

Parameter	Value	Assay System	Reference
EC50	11.0 ± 1.4 µM	TI+ influx assay in HEK293 cells expressing hBK channels	[2][3]

Table 1: Potency of NS19504 on BK Channels

Target	Concentration	Effect	Assay System	Reference
Norepinephrine Transporter (NET)	10 µM	Inhibition	Radioligand binding assay	[1]
Dopamine Transporter (DAT)	10 µM	Inhibition	Radioligand binding assay	[1]
Sigma-1 (σ1) Receptor	10 µM	Inhibition	Radioligand binding assay	[1]
Soluble Epoxide Hydrolase (sEH)	10 µM	Inhibition	Not specified	[1]

Table 2: Off-Target Activity of NS19504

Note: Specific IC50 or Ki values for the off-target activities were not found in the reviewed literature.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize NS19504 are provided below.

Whole-Cell Patch-Clamp Electrophysiology

This protocol was utilized to characterize the effects of NS19504 on human BK (hBK) channels expressed in Human Embryonic Kidney 293 (HEK293) cells.[2]

1. Cell Culture:

- HEK293 cells stably expressing hBK channels were cultured in standard cell culture medium and maintained at 37°C in a humidified atmosphere with 5% CO₂.

2. Electrophysiological Recordings:

- Whole-cell patch-clamp recordings were performed using a patch-clamp amplifier and data acquisition system.
- Pipette Solution (Intracellular): While the exact composition was not detailed in the primary literature, a typical intracellular solution for recording potassium channel currents would contain (in mM): 140 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, and 0.3 GTP, with the pH adjusted to 7.3 with KOH. The free Ca²⁺ concentration was buffered to specific levels as required by the experiment.
- Bath Solution (Extracellular): A standard extracellular solution would typically contain (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
- Voltage Protocol: To assess the effect of NS19504 on BK channel activity, voltage ramps from -120 mV to +80 mV were applied from a holding potential of -90 mV.[2] At a concentration of 10 μM, NS19504 was found to left-shift the voltage activation curve by 60 mV.[2]

Guinea Pig Bladder Strip Contractility Assay

This ex vivo organ bath experiment was used to evaluate the functional effect of NS19504 on bladder smooth muscle contractility.[2]

1. Tissue Preparation:

- Male guinea pigs were euthanized according to institutional guidelines.

- The urinary bladder was excised and placed in cold, oxygenated Physiological Salt Solution (PSS). The urothelium was denuded from the bladder strips.

- Bladder smooth muscle strips (approximately 2 mm wide and 5-7 mm long) were prepared.

2. Organ Bath Setup:

- The muscle strips were mounted in organ baths containing PSS, maintained at 37°C, and continuously bubbled with 95% O₂ / 5% CO₂.
- One end of the strip was attached to a fixed hook, and the other to an isometric force transducer connected to a data acquisition system.
- An initial tension of 10 mN was applied to the strips, and they were allowed to equilibrate for at least 60 minutes, during which the PSS was changed every 15-20 minutes.

3. Experimental Procedure:

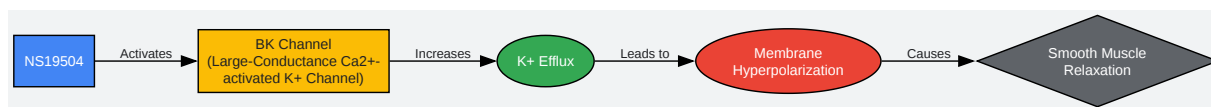
- Spontaneous phasic contractions were allowed to stabilize.
- NS19504 was added to the organ bath in a cumulative manner to obtain concentration-response curves.
- To investigate the involvement of BK channels, the specific BK channel blocker iberiotoxin (100 nM) was added before the application of NS19504.[\[2\]](#)
- The effect of NS19504 on nerve-evoked contractions was also assessed by electrical field stimulation.[\[2\]](#)

4. Physiological Salt Solution (Krebs-Ringer Bicarbonate Solution):

- The composition of the PSS (in mM) is as follows: 118.0 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 KH₂PO₄, 1.2 MgSO₄, 25.0 NaHCO₃, and 11.1 glucose. The solution is bubbled with 95% O₂ / 5% CO₂ to maintain a pH of 7.4.

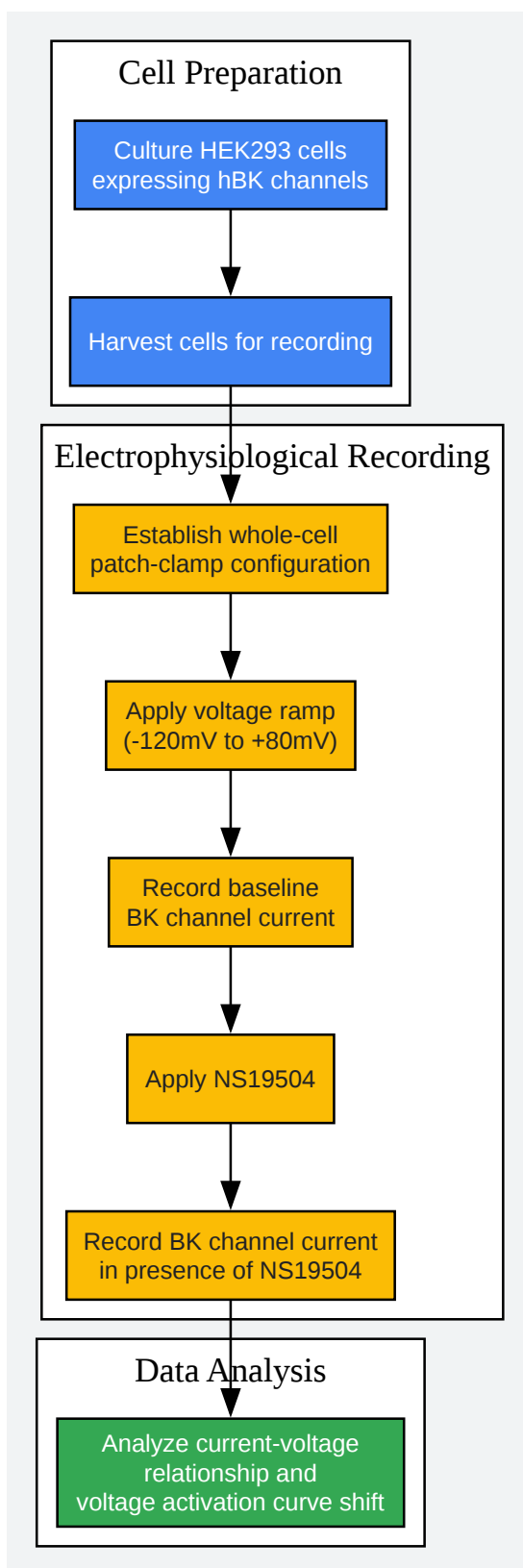
Visualizations

The following diagrams illustrate the signaling pathway of NS19504 and the general workflows of the key experimental protocols.



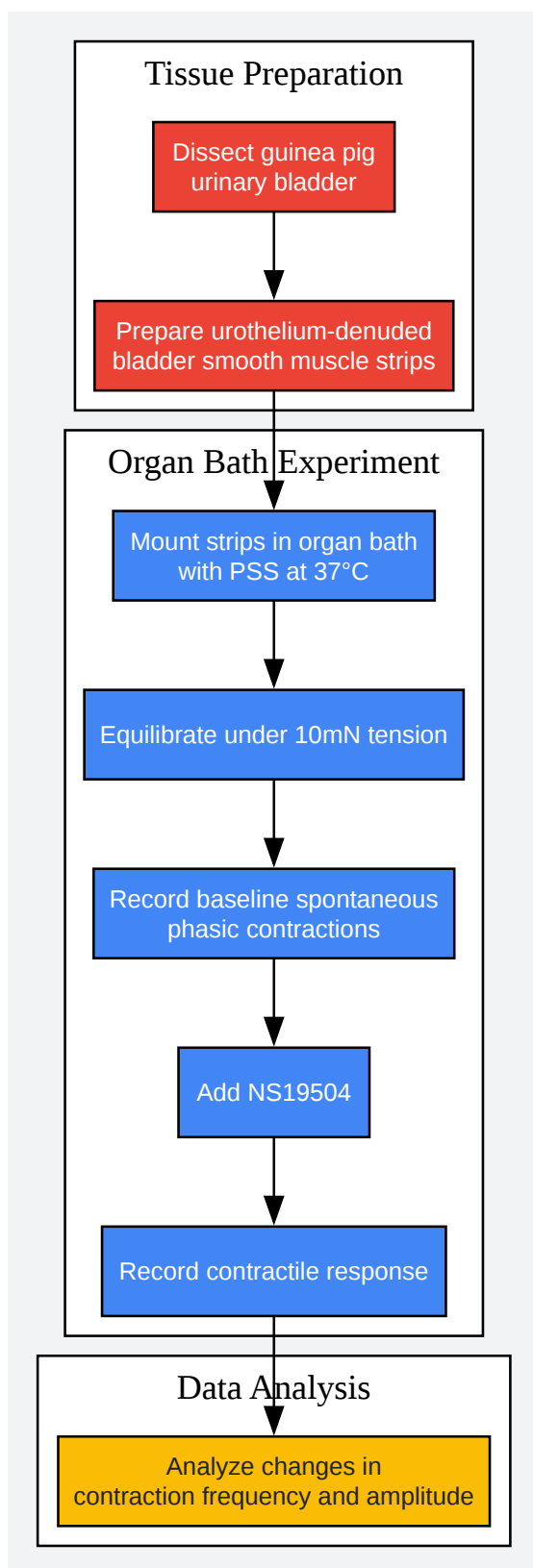
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Caption: Proposed mechanism of action for NS19504.



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Caption: General workflow for whole-cell patch-clamp experiments.



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Caption: General workflow for guinea pig bladder strip contractility assay.

Clinical and Pharmacokinetic Data

Despite a thorough review of the publicly available scientific literature, no information regarding clinical trials or the pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) profile of NS19504 was found. This suggests that the compound may not have progressed to clinical development, or that such data has not been published.

Conclusion

NS19504 is a well-characterized preclinical tool compound that potently and selectively activates BK channels. Its ability to relax bladder smooth muscle in ex vivo models highlights its potential as a lead compound for the development of therapeutics for overactive bladder and other disorders related to smooth muscle hyperactivity. Further studies would be required to determine its in vivo efficacy, safety profile, and pharmacokinetic properties to warrant any potential clinical investigation.

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References

- 1. axonmedchem.com [axonmedchem.com]
- 2. NS19504: a novel BK channel activator with relaxing effect on bladder smooth muscle spontaneous phasic contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. targetmol.com [targetmol.com]
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